molecular formula C12H21O3- B1238196 3-Oxododecanoate

3-Oxododecanoate

Cat. No. B1238196
M. Wt: 213.29 g/mol
InChI Key: DZHSPYMHDVROSM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxododecanoate is a 3-oxo fatty acid anion. It derives from a dodecanoate. It is a conjugate base of a 3-oxolauric acid.

Scientific Research Applications

Synthesis of Industrial Compounds

3-Oxododecanoate (and similar compounds) are instrumental in synthesizing various industrial compounds. A notable example is the synthesis of 12-oxododecanoic acid oxime from vernolic acid, leading to the creation of 12-aminododecanoic acid, a monomer for nylon-12. This showcases the utility of 3-oxododecanoate derivatives in the production of valuable industrial materials (Nwaonicha & Ayorinde, 1961).

Environmental Remediation

Studies on electrochemical oxidation methods, such as the degradation of various organic compounds in water, demonstrate that 3-oxododecanoate-related compounds can be instrumental in environmental remediation. These methods are effective in treating pollutants, with applications in wastewater treatment and groundwater remediation (Giraldo et al., 2015), (Nguyen et al., 2016).

Chemical Research and Medicinal Applications

Some derivatives of 3-oxododecanoate are used in chemical research and potentially in medicinal applications. For instance, the synthesis of antitumor substances like 10-Methylene-11-oxododecanoic acid indicates a potential medical application of these compounds (KinoshitaMitsuhiro & UmezawaSumio, 1962).

Advanced Energy Materials

In the field of energy, compounds related to 3-oxododecanoate have been explored for their potential use in energy-efficient processes. Studies on catalysts for oxygen evolution reactions in non-acidic electrolytes highlight the relevance of these compounds in advancing energy material technologies (Dionigi & Strasser, 2016).

Electrochemical Oxidation in Water Treatment

Investigations into the electrochemical oxidation of organic pollutants in water demonstrate the potential of 3-oxododecanoate derivatives in microreactors for water treatment, showcasing another environmental application (Scialdone et al., 2010).

properties

Product Name

3-Oxododecanoate

Molecular Formula

C12H21O3-

Molecular Weight

213.29 g/mol

IUPAC Name

3-oxododecanoate

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h2-10H2,1H3,(H,14,15)/p-1

InChI Key

DZHSPYMHDVROSM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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